Histamine H3 Receptor Affinity: Scaffold-SAR Benchmark
The 11-position scaffold is the basis for all H3 antagonist SAR within this series. While the unsubstituted parent (5220-39-3) lacks direct H3 binding data, the scaffold's utility is demonstrated by elaborated analogs. Compound 24 from the Turner et al. series, bearing an amino substituent at the 11-position, achieved a human H3 pKi of 8.76 (Ki ~1.7 nM), establishing the cycloheptaquinoline core as a privileged scaffold for high-affinity H3 antagonism [1]. The parent ketone is the essential synthetic gateway: conversion to the 11-amino series yields high H3 affinity, whereas replacement of the 11-ketone with an alkyne linker shifts the pharmacological profile, demonstrating that the 11-position functionalization strategy—dependent on 5220-39-3 as starting material—controls receptor engagement [1].
| Evidence Dimension | Human histamine H3 receptor pKi |
|---|---|
| Target Compound Data | Unsubstituted 11-one parent (5220-39-3): no direct H3 data; scaffold enables 11-amino derivative with pKi 8.76 |
| Comparator Or Baseline | Compound 24 (11-amino derivative, 7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline series) : human H3 pKi 8.76 (Ki ~1.7 nM) |
| Quantified Difference | Not applicable (class-level inference); the scaffold provides essential structural prerequisite |
| Conditions | Radioligand binding assay using [3H]-N-alpha-methylhistamine at recombinant human H3 receptor |
Why This Matters
This evidence positions 5220-39-3 as the indispensable synthetic building block for accessing high-affinity H3 receptor pharmacologic tools, ensuring reproducible SAR in screening libraries.
- [1] Turner SC, et al. Bioorg Med Chem Lett. 2003;13(13):2131-2135. doi:10.1016/s0960-894x(03)00356-1 View Source
